3,4-Diaminothiophene Dihydrochloride

概述

描述

准备方法

化学反应分析

GR 79236经历各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的产物。

还原: 它可以使用常见的还原剂进行还原。

科学研究应用

Organic Electronics

3,4-Diaminothiophene dihydrochloride is pivotal in the synthesis of thieno[3,4-b]pyrazine derivatives, which are utilized in thermoelectric devices. These materials exhibit promising thermoelectric properties, making them suitable for energy conversion applications. For instance, the incorporation of this compound into polymer matrices enhances the electrical conductivity necessary for organic thermoelectric generators .

Organic Photovoltaics

The compound serves as a building block for low band gap materials used in organic photovoltaic cells. Its derivatives are synthesized to improve light absorption and charge transport properties in solar cells. Studies have demonstrated that incorporating thienopyrazine-based materials can significantly enhance the efficiency of organic solar cells by optimizing the energy levels and facilitating better exciton dissociation .

Conductive Polymers

In electrochemical applications, this compound is employed in the preparation of conductive polymers and electrochemical sensors. These polymers are essential for developing flexible electronic devices and sensors with high sensitivity and selectivity. Research indicates that conductive polymers derived from this compound can be effectively used in biosensors for detecting biomolecules like glucose or DNA .

Sensor Applications

The compound's derivatives have been explored for use in chemical sensors due to their ability to undergo redox reactions. The synthesis of copolymer units incorporating this compound has shown potential in creating highly sensitive sensors for environmental monitoring and biomedical applications .

Case Study 1: Thermoelectric Applications

A study published in Advanced Materials highlighted the use of thieno[3,4-b]pyrazine synthesized from this compound in thermoelectric devices. The research demonstrated that these materials achieved a ZT value (figure of merit) significantly higher than traditional thermoelectric materials, indicating their potential for efficient energy conversion systems .

Case Study 2: Organic Photovoltaics

In a research article from Solar Energy Materials and Solar Cells, researchers synthesized a series of low band gap copolymers using this compound as a key monomer. The resulting photovoltaic cells exhibited power conversion efficiencies exceeding 10%, showcasing the effectiveness of this compound in enhancing solar cell performance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Synthesis of thieno[3,4-b]pyrazine derivatives for thermoelectric devices | Enhanced ZT values reported |

| Organic Photovoltaics | Low band gap materials for solar cells | Power conversion efficiencies >10% |

| Conductive Polymers | Development of electrochemical sensors | High sensitivity for biomolecule detection |

| Sensor Applications | Redox-active copolymer units | Effective for environmental monitoring |

作用机制

相似化合物的比较

GR 79236由于其对腺苷A1受体的高选择性和效力而独一无二。类似的化合物包括:

N6-环戊基腺苷 (CPA): 另一种腺苷A1受体激动剂,具有类似的作用.

5′-N-乙基氨基甲酰腺苷 (NECA): 一种非选择性腺苷受体激动剂.

N-[(2-甲基苯基)甲基]腺苷 (美特福狄): 一种腺苷受体激动剂,具有不同的选择性.

生物活性

3,4-Diaminothiophene dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antiviral properties, supported by recent research findings.

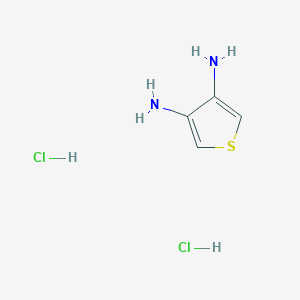

Chemical Structure and Properties

This compound is characterized by its thiophene ring with two amino groups at the 3 and 4 positions. Its chemical formula is C4H8Cl2N2S, and it has been utilized in various synthetic pathways to develop derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3,4-diaminothiophene exhibit significant anticancer properties. A notable study synthesized a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives and evaluated their antiproliferative activity against several cancer cell lines, including:

- T47D (human breast cancer)

- MCF-7 (human breast cancer)

- HeLa (human cervical cancer)

- Ishikawa (human endometrial cancer)

The results indicated that several compounds exhibited potent antiproliferative effects, with IC50 values significantly lower than that of the standard drug Doxorubicin. For example, compound 2j showed an IC50 of 16.0 μM against T47D cells, demonstrating superior activity compared to Doxorubicin's 15.5 μM .

Table: Anticancer Activity of 3,4-Diaminothiophene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Comparison with Doxorubicin |

|---|---|---|---|

| 2b | T47D | 2.3 | Better |

| 2c | T47D | 12.1 | Better |

| 2j | T47D | 16.0 | Comparable |

| Doxorubicin | T47D | 15.5 | - |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies tested its efficacy against:

- Staphylococcus aureus (Gram-positive bacteria)

- Escherichia coli (Gram-negative bacteria)

- Candida albicans (fungi)

The compound demonstrated significant antimicrobial effects, particularly the derivative containing a nitrofurfural fragment (compound 2j), which exhibited the highest activity against all tested microbial strains .

Table: Antimicrobial Activity of Selected Compounds

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2j | Staphylococcus aureus | Low MIC |

| 2j | Escherichia coli | Low MIC |

| 2j | Candida albicans | Low MIC |

Antiviral Activity

Research has also explored the antiviral potential of 3,4-diaminothiophene derivatives against influenza viruses. A study indicated that certain compounds derived from this scaffold exhibited significant antiviral activity in vitro. The mechanism appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents on the thiophene ring can enhance potency against specific targets. For instance:

- Electron-withdrawing groups at certain positions have been shown to improve anticancer and antimicrobial activities.

- The presence of hydrophobic groups may enhance membrane permeability and bioavailability.

Case Studies

- Anticancer Efficacy : A focused investigation on the antiproliferative effects of synthesized derivatives revealed that modifications led to compounds with significantly lower IC50 values compared to established chemotherapeutics.

- Antimicrobial Screening : In vivo models confirmed the efficacy of selected compounds derived from 3,4-diaminothiophene in treating infections caused by resistant strains of bacteria.

属性

IUPAC Name |

thiophene-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOMCXNLLLICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507542 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90069-81-1 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-Diaminothiophene Dihydrochloride suitable for creating electroconductive films in biosensor applications?

A1: The research article [] highlights the use of this compound as a building block for creating electroconductive films due to its inherent properties. While the article doesn't delve into the detailed characterization of the compound itself, it focuses on its ability to form self-assembled nanoparticles with poly(γ-glutamate). These nanoparticles, due to the conductive nature of the assembled this compound, contribute to the electroconductive properties of the resulting film. This conductivity is crucial for biosensor applications where electron transfer processes are key to detecting and measuring biological events.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。